(2-Acetyl-4-bromophenyl) 4-methylbenzoate
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Overview
Description
(2-Acetyl-4-bromophenyl) 4-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an acetyl group at the second position and a bromine atom at the fourth position on the phenyl ring, which is esterified with 4-methylbenzoic acid
Scientific Research Applications
Chemistry: (2-Acetyl-4-bromophenyl) 4-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of aromatic esters on cellular processes. It may serve as a model compound for investigating enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features make it a candidate for developing drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with desirable properties. Its stability and reactivity make it suitable for various manufacturing processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Acetyl-4-bromophenyl) 4-methylbenzoate can be achieved through several synthetic routes. One common method involves the esterification of 4-methylbenzoic acid with (2-acetyl-4-bromophenyl) methanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids like aluminum chloride (AlCl3) may be employed to enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the bromine atom can yield the corresponding phenyl derivative.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products:
Oxidation: Formation of 4-methylbenzoic acid derivatives.
Reduction: Formation of (2-acetylphenyl) 4-methylbenzoate.
Substitution: Formation of various substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of (2-Acetyl-4-bromophenyl) 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and bromine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The ester linkage allows for hydrolysis under physiological conditions, releasing the active components that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
- (2-Acetylphenyl) 4-methylbenzoate
- (2-Bromo-4-acetylphenyl) benzoate
- (4-Bromo-2-acetylphenyl) 4-methylbenzoate
Comparison: Compared to (2-Acetyl-4-bromophenyl) 4-methylbenzoate, these similar compounds may exhibit different reactivity and biological activity due to variations in the position of substituents on the phenyl ring. The presence of the bromine atom and acetyl group in specific positions can significantly influence the compound’s chemical properties and interactions with molecular targets. This uniqueness makes this compound a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2-acetyl-4-bromophenyl) 4-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-10-3-5-12(6-4-10)16(19)20-15-8-7-13(17)9-14(15)11(2)18/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIMHIOYMNXTKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357350 |
Source
|
Record name | Benzoic acid, 4-methyl-, 2-acetyl-4-bromophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88952-08-3 |
Source
|
Record name | Benzoic acid, 4-methyl-, 2-acetyl-4-bromophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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